molecular formula C20H16ClN3O4S B2699816 Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate CAS No. 921541-38-0

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2699816
CAS No.: 921541-38-0
M. Wt: 429.88
InChI Key: ABAHXUQLYDLAIK-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the creation of compounds containing the thiazole ring with variable substituents . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . Unfortunately, specific synthesis details for this compound were not found in the available resources.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Anticancer Activity

Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate and similar compounds are extensively researched for their potential anticancer properties. For instance, a study demonstrated the synthesis of new benzimidazole–thiazole derivatives showing promising anticancer activity against HepG2 and PC12 cancerous cell lines (Z. M. Nofal et al., 2014). Another research effort focused on synthesizing and evaluating the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (D. Havrylyuk et al., 2010).

Heterocyclic System Synthesis

These compounds also play a crucial role in the synthesis of heterocyclic systems, a key area of interest for developing new pharmaceuticals. Research demonstrates their use in preparing various heterocyclic derivatives with potential biological activity. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was employed to synthesize substituted fused pyrimidinones, revealing a methodology for creating complex heterocyclic frameworks (R. Toplak et al., 1999).

Crystal Engineering

Moreover, studies on methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, highlight its significance in crystal engineering. This compound transitions from a high-Z′ structure to a Z′ = 2 structure under high pressure, illustrating the impact of molecular conformation on crystal packing efficiency (Russell D. L. Johnstone et al., 2010).

Antimicrobial Activity

Compounds related to this compound have been explored for their antimicrobial properties. For instance, the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and their evaluation for antimicrobial activity and toxicity revealed potential applications in combating microbial infections (Gülhan Turan-Zitouni et al., 2004).

Future Directions

Thiazole derivatives, including “Methyl 4-(2-(2-(4-chlorobenzamido)thiazol-4-yl)acetamido)benzoate”, continue to be an area of interest due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, aiming to develop new compounds with lesser side effects .

Properties

IUPAC Name

methyl 4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-28-19(27)13-4-8-15(9-5-13)22-17(25)10-16-11-29-20(23-16)24-18(26)12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHXUQLYDLAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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